Potassium (2-chloro-4-fluorobenzyl)trifluoroborate
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Overview
Description
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate can be synthesized through the reaction of 2-chloro-4-fluorobenzylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is extensively used in scientific research for its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biologically active compounds and probes.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of potassium (2-chloro-4-fluorobenzyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organoboron reagent to palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
Uniqueness
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is unique due to its specific substituents (chloro and fluoro groups) on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where these functional groups are desired .
Properties
IUPAC Name |
potassium;(2-chloro-4-fluorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF4.K/c9-7-3-6(10)2-1-5(7)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDCSRRRKKPAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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